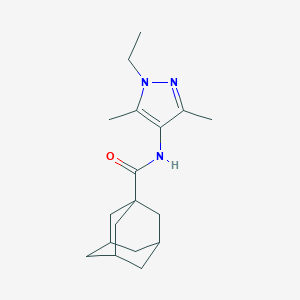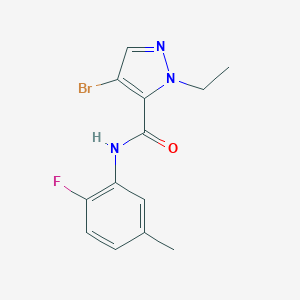![molecular formula C17H13ClN2O2S B280250 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the thiazole family of compounds and is commonly referred to as "CTB."
作用机制
The exact mechanism of action of CTB is not fully understood, but it is believed to target multiple pathways involved in disease progression. CTB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. CTB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models of inflammatory diseases. CTB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
实验室实验的优点和局限性
One advantage of CTB is its broad-spectrum activity against multiple disease pathways. This makes it a potentially valuable therapeutic agent for a wide range of diseases. Additionally, CTB has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile for human use. However, one limitation of CTB is its poor solubility in water, which may make it difficult to administer in certain formulations.
未来方向
There are several areas of future research that could be pursued with CTB. One area of interest is the development of more effective formulations for CTB to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CTB and to identify its specific molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of CTB in humans.
合成方法
The synthesis of CTB involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-(thioacetate)benzyl chloride. This intermediate product is then reacted with 2-aminothiazole to form the final product, 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide. The synthesis method has been well-established in the literature and has been optimized for large-scale production.
科学研究应用
CTB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. CTB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CTB has been shown to have potential as an anti-diabetic and anti-obesity agent.
属性
分子式 |
C17H13ClN2O2S |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-5-7-15(8-6-14)22-11-12-1-3-13(4-2-12)16(21)20-17-19-9-10-23-17/h1-10H,11H2,(H,19,20,21) |
InChI 键 |
RUDBCCJWNHZMMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
